molecular formula C83H106N22O23S2 B152523 Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- CAS No. 130772-41-7

Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)-

Cat. No. B152523
M. Wt: 1844 g/mol
InChI Key: BCIXQLQPMIXMPL-YPSIBLKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is a synthetic analog of the naturally occurring hormone somatostatin. It is a peptide hormone that regulates various physiological processes including the secretion of growth hormone, insulin, and glucagon. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes.

Mechanism Of Action

Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- binds to somatostatin receptors on the surface of target cells. This binding inhibits the secretion of growth hormone, insulin, and glucagon. It also inhibits the secretion of other hormones and neurotransmitters, such as gastrin, cholecystokinin, and serotonin. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- also has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.

Biochemical And Physiological Effects

Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has a wide range of biochemical and physiological effects. It inhibits the secretion of growth hormone, insulin, and glucagon, which leads to a decrease in blood glucose levels and a decrease in the release of fatty acids from adipose tissue. It also inhibits the secretion of other hormones and neurotransmitters, which can have various effects on the body. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.

Advantages And Limitations For Lab Experiments

The use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in lab experiments has several advantages. It is a synthetic analog of somatostatin, which allows for more precise control of the experimental conditions. It is also stable and can be easily synthesized and purified. However, there are also some limitations to its use. It may not fully mimic the effects of endogenous somatostatin, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in scientific research. One direction is to investigate the effects of somatostatin on the immune system, particularly in the context of autoimmune diseases. Another direction is to study the role of somatostatin in the regulation of appetite and energy balance. Additionally, there is potential for the development of new somatostatin analogs with improved specificity and efficacy.

Synthesis Methods

The synthesis of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- involves solid-phase peptide synthesis. The peptide is synthesized using a peptide synthesizer, which sequentially adds amino acids to the growing peptide chain. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes. It is used to investigate the role of somatostatin in the regulation of growth hormone secretion, insulin secretion, and glucagon secretion. It is also used to study the effects of somatostatin on the gastrointestinal tract, the central nervous system, and the immune system.

properties

CAS RN

130772-41-7

Product Name

Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)-

Molecular Formula

C83H106N22O23S2

Molecular Weight

1844 g/mol

IUPAC Name

(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-34-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-19-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

InChI

InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)22-12-14-30-84/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1

InChI Key

BCIXQLQPMIXMPL-YPSIBLKKSA-N

Isomeric SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O

sequence

AGCKNFFWXTYTSC

synonyms

9-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin
ANB-Lys(9)-somatostatin
somatostatin, azidonitrobenzoyl-Lys(9)-iodo-Tyr(11)-
somatostatin,azidonitrobenzoyl-lysine(9)-iodotyrosine(11)-

Origin of Product

United States

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